Cas no 24716-89-0 (trans-2-Aminomethyl-cyclohexylamine)

trans-2-Aminomethyl-cyclohexylamine structure
24716-89-0 structure
Product Name:trans-2-Aminomethyl-cyclohexylamine
CAS No:24716-89-0
MF:C7H16N2
MW:128.215341567993
MDL:MFCD06799044
CID:1422727
PubChem ID:13139782
Update Time:2025-04-24

trans-2-Aminomethyl-cyclohexylamine Chemical and Physical Properties

Names and Identifiers

    • (1R,2S)-2-(aminomethyl)cyclohexanamine
    • cyclohexanemethanamine, 2-amino-, (1S,2R)-
    • LogP
    • cis-2-amino-1-aminomethylcyclohexane
    • TRANS-2-AMINOMETHYL-CYCLOHEXYLAMINE
    • 24716-89-0
    • 26685-87-0
    • MFCD06799044
    • CS-0357097
    • trans-2-Aminomethylcyclohexylamine
    • SCHEMBL9322177
    • Cyclohexanemethanamine,2-amino-,(1R,2S)-rel-
    • AKOS006287695
    • ZAA71689
    • Cyclohexanemethanamine, 2-amino-, (1R,2S)-rel-
    • trans-1-amino-2-aminomethylcyclohexane
    • (1R,2S)-2-(AMINOMETHYL)CYCLOHEXAN-1-AMINE
    • trans-2-Aminomethyl-cyclohexylamine
    • MDL: MFCD06799044
    • Inchi: 1S/C7H16N2/c8-5-6-3-1-2-4-7(6)9/h6-7H,1-5,8-9H2/t6-,7+/m0/s1
    • InChI Key: ZUYYQGFCSKJGDO-NKWVEPMBSA-N
    • SMILES: N[C@@H]1CCCC[C@H]1CN

Computed Properties

  • Exact Mass: 128.13148
  • Monoisotopic Mass: 128.131348519g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 83
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 52Ų

Experimental Properties

  • PSA: 52.04

trans-2-Aminomethyl-cyclohexylamine Security Information

  • Hazard Category Code: 41
  • Safety Instruction: 26-39

trans-2-Aminomethyl-cyclohexylamine Pricemore >>

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trans-2-Aminomethyl-cyclohexylamine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:24716-89-0)trans-2-Aminomethyl-cyclohexylamine
Order Number:A902915
Stock Status:in Stock
Quantity:250mg/500mg/1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:12
Price ($):226.0/394.0/706.0
Email:sales@amadischem.com

Additional information on trans-2-Aminomethyl-cyclohexylamine

Compound CAS No. 24716-89-0: (1R,2S)-2-(Aminomethyl)cyclohexanamine

Compound CAS No. 24716-89-0, also known as (1R,2S)-2-(aminomethyl)cyclohexanamine, is a chiral organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and chemical reactivity. Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound, making it more accessible for research and industrial applications.

The structure of (1R,2S)-2-(aminomethyl)cyclohexanamine consists of a cyclohexane ring with two amino groups: one at the 1-position and another at the 2-position as an aminomethyl substituent. This configuration imparts the molecule with distinct physical and chemical properties, such as high solubility in polar solvents and strong hydrogen bonding capabilities. These properties make it an ideal candidate for use in drug design, particularly in the development of bioactive molecules with specific pharmacokinetic profiles.

Recent studies have highlighted the potential of (1R,2S)-2-(aminomethyl)cyclohexanamine as a building block for constructing complex molecular architectures. For instance, researchers have utilized this compound to synthesize novel peptidomimetics and macrocyclic compounds with enhanced stability and bioavailability. The stereochemistry of the molecule has been shown to significantly influence its interactions with biological targets, such as enzymes and receptors, making it a valuable tool in medicinal chemistry.

In terms of synthesis, several methods have been developed to prepare (1R,2S)-2-(aminomethyl)cyclohexanamine, including asymmetric catalysis and enantioselective reductions. These methods not only ensure high enantiomeric excess but also provide scalable routes for industrial production. For example, a recent study reported the use of a chiral catalyst to achieve >99% ee in the synthesis of this compound, demonstrating its feasibility for large-scale manufacturing.

The applications of (1R,2S)-2-(aminomethyl)cyclohexanamine extend beyond pharmaceuticals. In agrochemicals, this compound has been explored as a potential precursor for herbicides and fungicides due to its ability to modulate plant metabolic pathways. Additionally, its unique properties make it a promising candidate for use in materials science, particularly in the development of advanced polymers and coatings with tailored functionalities.

From an environmental perspective, understanding the fate and behavior of (1R,2S)-2-(aminomethyl)cyclohexanamine in natural systems is critical for ensuring sustainable use. Recent research has focused on evaluating its biodegradability and toxicity to aquatic organisms. These studies have provided valuable insights into designing eco-friendly processes for its production and application.

In conclusion, (1R,2S)-2-(aminomethyl)cyclohexanamine is a versatile compound with immense potential across multiple disciplines. Its unique stereochemistry, combined with recent advancements in synthesis and application techniques, positions it as a key player in modern chemical research. As ongoing studies continue to uncover new possibilities for this compound, its role in shaping future innovations is likely to grow significantly.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:24716-89-0)trans-2-Aminomethyl-cyclohexylamine
A902915
Purity:99%/99%/99%
Quantity:250mg/500mg/1g
Price ($):226.0/394.0/706.0
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